![molecular formula C6H8ClN3 B2561384 (5-Chloro-4-methylpyridin-2-yl)hydrazine CAS No. 1301714-09-9](/img/structure/B2561384.png)
(5-Chloro-4-methylpyridin-2-yl)hydrazine
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Overview
Description
Chemical Reactions Analysis
Hydrazines, in general, are highly reactive and can easily catch fire . Under acid conditions, hydrazine combines with p-Dimethylaminobenzaldehyde to form a yellow-colored azine complex .
Physical And Chemical Properties Analysis
“(5-Chloro-4-methylpyridin-2-yl)hydrazine” has a molecular weight of 157.6. Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results.
Scientific Research Applications
- (5-Chloro-4-methylpyridin-2-yl)hydrazine and its derivatives have demonstrated antimicrobial activity. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antimicrobial agents in medicine and agriculture .
- Antioxidants play a crucial role in protecting cells from oxidative damage. Some studies suggest that (5-Chloro-4-methylpyridin-2-yl)hydrazine derivatives exhibit antioxidant properties. These compounds may contribute to combating oxidative stress-related diseases .
- The search for new antibiotics is ongoing due to the emergence of antibiotic-resistant strains. Researchers have explored the antibacterial properties of (5-Chloro-4-methylpyridin-2-yl)hydrazine derivatives. These compounds could potentially serve as leads for developing effective antibiotics .
- Cancer remains a global health challenge. Some studies have investigated the potential of (5-Chloro-4-methylpyridin-2-yl)hydrazine derivatives as anticancer agents. These compounds may interfere with cancer cell growth, making them interesting candidates for further research .
- The hydrazine moiety in this compound can form coordination complexes with transition metals. Researchers have explored the synthesis of metal complexes using (5-Chloro-4-methylpyridin-2-yl)hydrazine as a ligand. These complexes may have applications in catalysis, materials science, and bioinorganic chemistry .
- The structural features of (5-Chloro-4-methylpyridin-2-yl)hydrazine are closely connected to its properties. Scientists have investigated its interactions with biological targets, including enzymes, receptors, and proteins. Understanding these interactions can guide drug design and therapeutic strategies .
Antimicrobial Properties
Antioxidant Potential
Antibiotic Applications
Anticancer Investigations
Coordination Chemistry
Biological Targets
Safety and Hazards
properties
IUPAC Name |
(5-chloro-4-methylpyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUJWMPOADWCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1301714-09-9 |
Source
|
Record name | 5-chloro-2-hydrazinyl-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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